3,5-Dichloro-8-methoxyquinolin-4(1H)-one
Description
3,5-Dichloro-8-methoxyquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 3 and 5 and a methoxy group at position 8 of the quinolin-4(1H)-one core. Quinolinones are nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural features of this compound—chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating)—suggest a unique electronic profile that may influence its physicochemical behavior and interactions with biological targets.
Properties
CAS No. |
1204811-70-0 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.071 |
IUPAC Name |
3,5-dichloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)8-9(7)13-4-6(12)10(8)14/h2-4H,1H3,(H,13,14) |
InChI Key |
QAJRREVOUVVPSY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl |
Synonyms |
3,5-Dichloro-4-hydroxy-8-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The quinolinone scaffold is shared among many derivatives, but substituent positions and ring modifications significantly alter properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Quinolinone Derivatives
*Sch-642305’s core is unspecified in but shares a quinolinone-like skeleton based on NMR data.
Key Observations:
- Methoxy at position 8 may sterically hinder interactions compared to smaller substituents (e.g., -H or -OH).
- Ring Saturation: Fully unsaturated quinolin-4(1H)-one (target) vs. dihydroquinolin-2-one (MM0796.01): The aromatic system in the target compound favors planar stacking with biological targets, whereas dihydro derivatives exhibit conformational flexibility .
- Core Heterocycle: Quinazolinones (e.g., MHY2251) contain two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to quinolinones, which may explain MHY2251’s efficacy as a SIRT1 inhibitor .
Spectroscopic and Physicochemical Properties
NMR chemical shifts and pH-dependent behavior provide insights into electronic environments and solubility:
Table 2: NMR Data and pH-Dependent Trends
Key Observations:
- The target compound’s chloro and methoxy groups likely produce distinct 1H/13C shifts compared to hydroxy-substituted analogs (e.g., MM0796.01) .
- Unlike p-334, which shows pronounced pH-dependent NMR shifts, the target’s stability under varying pH may suit formulations requiring broad compatibility .
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